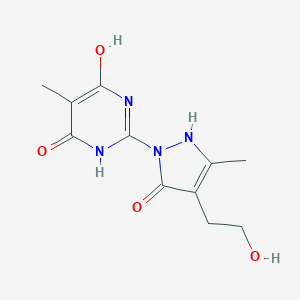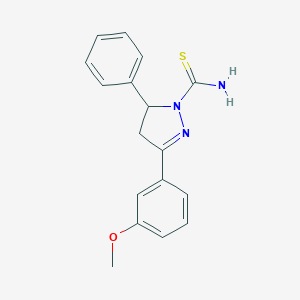![molecular formula C15H15N3OS2 B276208 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods which have been optimized to obtain high yields. The mechanism of action of this compound is not yet fully understood, but it is believed to have biochemical and physiological effects that make it useful in various research studies.
Wirkmechanismus
The mechanism of action of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system, which makes it useful in treating inflammatory diseases.
Biochemical and Physiological Effects:
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action and identify specific targets for its anticancer and anti-inflammatory effects. Another direction is to optimize its synthesis method to improve yields and reduce the use of toxic reagents. Additionally, future research could focus on developing derivatives of this compound with improved solubility and reduced toxicity.
Synthesemethoden
The synthesis of 3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been achieved using different methods. The most common method involves the reaction of 2-aminothiophene-3-carboxamide with isopropylthiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylisocyanate to form the final product. This method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has potential applications in various scientific research studies. It has been found to have anticancer properties and has been used in studies to evaluate its effectiveness against different types of cancer cells. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been used in studies to evaluate its potential as an antiviral agent.
Eigenschaften
Molekularformel |
C15H15N3OS2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-amino-6-phenyl-2-propan-2-ylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-9(2)20-15-17-11-8-12(10-6-4-3-5-7-10)21-13(11)14(19)18(15)16/h3-9H,16H2,1-2H3 |
InChI-Schlüssel |
QGRPGVRZPFVYTM-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)SC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)





![2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276147.png)
![2-({4-(4-methoxyphenyl)-5-[(2-oxopropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B276148.png)